molecular formula C17H29BrN4O B14932102 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B14932102
M. Wt: 385.3 g/mol
InChI Key: FKHKBVLNEZCOAT-UHFFFAOYSA-N
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Description

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound. It features a pyrazole ring substituted with bromine and methyl groups, and a piperidine ring with tetramethyl substitution. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Bromination and methylation: The pyrazole ring is then brominated and methylated under controlled conditions.

    Attachment of the piperidine ring: The piperidine ring is synthesized separately and then attached to the pyrazole ring through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the bromine substituent or the amide bond.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it might be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly if they exhibit pharmacologically relevant activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(4-PIPERIDYL)PROPANAMIDE: Lacks the methyl groups on the pyrazole ring and the tetramethyl substitution on the piperidine ring.

    3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE: Similar structure but with chlorine instead of bromine.

Uniqueness

The presence of both bromine and multiple methyl groups on the pyrazole ring, along with the tetramethyl-substituted piperidine ring, makes 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE unique. These structural features could impart distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C17H29BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C17H29BrN4O/c1-11-15(18)12(2)22(20-11)8-7-14(23)19-13-9-16(3,4)21-17(5,6)10-13/h13,21H,7-10H2,1-6H3,(H,19,23)

InChI Key

FKHKBVLNEZCOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2CC(NC(C2)(C)C)(C)C)C)Br

Origin of Product

United States

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